molecular formula C27H22ClN3O3 B282180 ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B282180
M. Wt: 471.9 g/mol
InChI Key: JOYXSZVFZSTVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of inflammatory cytokines. In addition, this compound has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for investigating the mechanisms of cancer cell growth and inflammation. However, one limitation of this compound is that it may have toxic effects on healthy cells, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to explore its potential as an antifungal and antibacterial agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on healthy cells.

Synthesis Methods

The synthesis of ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a series of chemical reactions. The starting materials for the synthesis include 2-chlorobenzaldehyde, 4-methylbenzaldehyde, ethyl acetoacetate, and 3,4-dihydropyridine. The reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to produce the final product.

Scientific Research Applications

Ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. In addition, this compound has been investigated for its potential as an antifungal and antibacterial agent.

properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

ethyl 4-[4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C27H22ClN3O3/c1-3-34-27(33)18-12-14-19(15-13-18)31-25(20-6-4-5-7-21(20)28)22-23(29-30-24(22)26(31)32)17-10-8-16(2)9-11-17/h4-15,25H,3H2,1-2H3,(H,29,30)

InChI Key

JOYXSZVFZSTVDN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=C5Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.